molecular formula C9H17NO4 B085729 Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate CAS No. 105-71-5

Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate

Cat. No. B085729
CAS RN: 105-71-5
M. Wt: 203.24 g/mol
InChI Key: TYINRDVTTNNFKL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate involves several steps, starting from basic precursors to achieve the desired molecular structure. For instance, the synthesis of N-(methoxyacetyl)-N-[(2-methylthio)phenyl]-D,L-alanine methyl ester was successfully carried out from 2-methyl-6-(methylthio)aniline, showcasing the compound's potential for fungicidal activity against specific pathogens (Dreikorn et al., 1990).

Molecular Structure Analysis

The molecular structure of related compounds, like the N-[(lS,4R)-2-oxo-pinanyl]-β-alanine methylester, reveals an intricate arrangement of functional groups, demonstrating the compound's potential for further synthetic modifications. This particular structure is crucial for its role as a starting material in the electrochemical preparation of chiral amidoalkylation reagents (Albert et al., 1998).

Chemical Reactions and Properties

Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate participates in various chemical reactions, demonstrating a wide range of properties. For example, the Claisen ortho ester rearrangement with trimethyl β-(methoxy)orthopropionate is a notable reaction, highlighting the compound's ability to act as a synthon for the preparation of methyl α-substituted acrylates (Raucher et al., 1980).

Physical Properties Analysis

The physical properties of Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate and related compounds are influenced by their molecular structures. For instance, the investigation into N-[(15,4R)-2-Oxo-pinanyl]-β-alanine Methylester's crystal structure reveals insights into the compound's stability and suitability for further modifications, underscoring the significance of hydrogen bonding interactions (Albert et al., 1998).

Chemical Properties Analysis

The chemical properties of Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate are central to its reactivity and application in synthesis. The compound's involvement in reactions like the Claisen ortho ester rearrangement illustrates its reactivity and potential as a precursor for various synthetic routes (Raucher et al., 1980).

Scientific Research Applications

  • Chemical Research

    • Application : Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate hydrochloride is a useful research chemical . It is used in a variety of research applications .
    • Results or Outcomes : The outcomes of using this chemical in research would also depend on the specific context of the research. The available resources do not provide specific details on the results or outcomes obtained from using this chemical .
  • Polymer Chemistry

    • Application : A related compound, N-(3-tert-butoxy-3-oxopropyl) glycine derived N-carboxyanhydride (t BuO 2 Pr-NCA), has been used in the controlled ring-opening polymerization to produce polypeptoids . These polypeptoids bearing carboxylic acid groups on the N-substituent are useful building blocks for the construction of peptidomimetic supramolecular assemblies with stimuli-responsive properties .
    • Methods of Application : The compound is synthesized and polymerized using primary amine initiators .
    • Results or Outcomes : The result is the production of polypeptoids that can be used in the construction of peptidomimetic supramolecular assemblies .
  • Chemical Structure Analysis
    • Application : Methyl 3-[N-(3-methoxy-3-oxopropyl)acetamido]propanoate, a compound related to “Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate”, is used in chemical structure analysis .
    • Results or Outcomes : The outcomes of using this chemical in research would also depend on the specific context of the research. The available resources do not provide specific details on the results or outcomes obtained from using this chemical .
  • Chemical Synthesis
    • Application : Methyl N-(3-methoxy-3-oxopropyl)-beta-alaninate hydrochloride is a useful research chemical . It is used in a variety of research applications .
    • Results or Outcomes : The outcomes of using this chemical in research would also depend on the specific context of the research. The available resources do not provide specific details on the results or outcomes obtained from using this chemical .

properties

IUPAC Name

methyl 3-[(3-methoxy-3-oxopropyl)-methylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-10(6-4-8(11)13-2)7-5-9(12)14-3/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYINRDVTTNNFKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(=O)OC)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801019004
Record name Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate
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Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate

CAS RN

105-71-5
Record name β-Alanine, N-(3-methoxy-3-oxopropyl)-N-methyl-, methyl ester
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Record name Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate
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Record name Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate
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Record name Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-β-alaninate
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Synthesis routes and methods

Procedure details

Into a 3 L round bottom flask cooled in a water bath and equipped with an overhead stirrer, thermometer, gas inlet tube and a solid carbon dioxide/acetone filled condensor under a nitrogen atmosphere were placed 4-methoxyphenol (Aldrich, 3.5 g) and methyl acrylate (Aldrich, 907 g, 10.5 mol). Methylamine (Aldrich, 163 g, 5.25 mol) was added slowly over about two hours through the gas inlet tube keeping the temperature less than about 30° C. After the addition was complete, the reaction mixture was stirred for 16 hours at ambient temperature. The excess methyl acrylate and much of the 1:1 addition product were then distilled from the reaction mixture under a vacuum of 3 mm Hg giving a final product purity of 96.6% the desired CH3N(CH2CH2CO2CH3)2.
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carbon dioxide acetone
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907 g
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163 g
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